7-Fluoro-2-(trifluoromethyl)-1H-indole is a heterocyclic compound belonging to the indole family, characterized by the presence of a fluorine atom and a trifluoromethyl group. Indoles are significant due to their occurrence in various natural products and pharmaceuticals, making them important in medicinal chemistry and organic synthesis. The compound's molecular formula is with a molecular weight of approximately 201.14 g/mol.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties, synthesis methods, and applications.
7-Fluoro-2-(trifluoromethyl)-1H-indole is classified as an indole derivative. Its structural features contribute to its unique reactivity and biological activity, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
The synthesis of 7-Fluoro-2-(trifluoromethyl)-1H-indole typically involves several steps that include the introduction of fluorine atoms and the trifluoromethyl group onto the indole core. Common methods include:
The choice of solvents, reaction temperature, and time are critical for optimizing yields and purity. For instance, using polar aprotic solvents can enhance the reaction efficiency during fluorination.
The molecular structure of 7-Fluoro-2-(trifluoromethyl)-1H-indole features:
7-Fluoro-2-(trifluoromethyl)-1H-indole can participate in various chemical reactions, including:
Reactions should be conducted under inert atmospheres to prevent unwanted side reactions, especially when dealing with sensitive fluorinated compounds.
The mechanism of action for 7-Fluoro-2-(trifluoromethyl)-1H-indole is primarily focused on its interaction with biological targets. It may influence signaling pathways such as the Ras/Raf/MEK/ERK pathway, which is crucial in cancer biology.
Research indicates that compounds similar to this indole derivative may act as inhibitors targeting oncogenes like K-Ras, thus potentially offering therapeutic benefits in oncology.
7-Fluoro-2-(trifluoromethyl)-1H-indole has several applications in scientific research:
7-Fluoro-2-(trifluoromethyl)-1H-indole derivatives have emerged as promising scaffolds for targeting Trypanosoma cruzi, the causative agent of Chagas disease. Key SAR studies reveal that electron-donating groups (EDGs) at the 5-position (e.g., methyl, cyclopropyl) enhance antitrypanosomal activity (pEC50 5.4–6.2), while electron-withdrawing groups (EWGs; e.g., halogens, trifluoromethyl) abolish activity (pEC50 < 4.2) [4]. The trifluoromethyl group at C2 augments metabolic stability and lipophilicity, improving membrane penetration. Pyridine substitutions at the indole’s 4-position further optimize microsomal stability in mouse liver models (intrinsic clearance <12 μL/min/mg) [4].
Optimized derivatives align with Drugs for Neglected Diseases initiative (DNDi) criteria:
Table 1: SAR of 7-Fluoro-2-(trifluoromethyl)-1H-indole Derivatives Against T. cruzi
Position | Substituent | Anti-T. cruzi pEC50 | Metabolic Stability (Mouse Clint, μL/min/mg) |
---|---|---|---|
5' | Methyl | 6.0 | 24 |
5' | Cyclopropyl | 5.8 | 18 |
5' | Trifluoromethyl | <4.2 | 35 |
4' | Pyridyl | 6.5 | <12 |
The compound acts as a competitive aromatase (CYP19A1) inhibitor by binding the enzyme’s active site, crucial for estrogen synthesis in hormone receptor-positive breast cancers. Molecular docking studies reveal:
Computational ADMET profiling indicates drug-like properties:
Hybrids of 7-fluoro-2-(trifluoromethyl)-1H-indole and trifluoromethylquinoline exhibit broad-spectrum antifungal activity. The trifluoromethyl group disrupts fungal membrane ergosterol biosynthesis, while the indole scaffold enables π-stacking with fungal lanosterol 14α-demethylase (CYP51) [3] [7]. Against Fusarium oxysporum, lead hybrids show MIC50 values of 4 μg/mL, outperforming fluconazole (MIC50 = 16 μg/mL) [3].
Derivatives targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis exploit the indole’s planar geometry to bind the enzyme’s hydrophobic cleft. The 7-fluoro group increases polarity, improving solubility for intracellular penetration. In vitro, these compounds inhibit DprE1 at IC50 = 0.7 μM, reducing bacterial load by 99% in macrophages [9].
7-Fluoro-2-(trifluoromethyl)-1H-indole derivatives inhibit tissue-nonspecific alkaline phosphatase (TNAP), a key regulator of extracellular matrix calcification. The trifluoromethyl group enhances binding to TNAP’s active-site Zn2+ ions via electrostatic interactions. Lead compounds show IC50 = 116 nM against TNAP, with 5-fold selectivity over intestinal ALP [2] [10].
Selectivity is achieved by targeting non-conserved residues:
Table 2: Alkaline Phosphatase Isozyme Inhibition Profiles
Derivative | R Group | TNAP IC50 (nM) | Intestinal ALP IC50 (nM) | Selectivity Ratio |
---|---|---|---|---|
Base compound | H | 116 | 580 | 5.0 |
Arylated | 4-Biphenyl | 58 | 1,420 | 24.5 |
Aminated | Piperidine | 420 | 320 | 0.76 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9